molecular formula C21H20N4O3S B3530177 2-Amino-6-(benzylsulfanyl)-N3-(2-methoxyphenyl)pyridine-3,5-dicarboxamide

2-Amino-6-(benzylsulfanyl)-N3-(2-methoxyphenyl)pyridine-3,5-dicarboxamide

Cat. No.: B3530177
M. Wt: 408.5 g/mol
InChI Key: LAAVUCAHYDJZSS-UHFFFAOYSA-N
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Description

2-Amino-6-(benzylsulfanyl)-N3-(2-methoxyphenyl)pyridine-3,5-dicarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with amino, benzylsulfanyl, and methoxyphenyl groups, making it a versatile molecule for chemical reactions and biological interactions.

Properties

IUPAC Name

2-amino-6-benzylsulfanyl-3-N-(2-methoxyphenyl)pyridine-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-28-17-10-6-5-9-16(17)24-20(27)14-11-15(19(23)26)21(25-18(14)22)29-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H2,22,25)(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAVUCAHYDJZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=C(N=C2N)SCC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(benzylsulfanyl)-N3-(2-methoxyphenyl)pyridine-3,5-dicarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine core, followed by the introduction of the amino and benzylsulfanyl groups. The methoxyphenyl group is then attached through a series of substitution reactions. Key reagents often include:

    Pyridine derivatives: Used as the starting material.

    Benzyl mercaptan: Introduced to form the benzylsulfanyl group.

    Methoxyphenyl amine: Used for the methoxyphenyl substitution.

    Coupling agents: Such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalytic processes: To enhance reaction efficiency.

    Continuous flow reactors: For better control over reaction conditions.

    Purification techniques: Such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(benzylsulfanyl)-N3-(2-methoxyphenyl)pyridine-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The amino and methoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-6-(benzylsulfanyl)-N3-(2-methoxyphenyl)pyridine-3,5-dicarboxamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be explored for its potential as a biochemical probe or as a precursor for the synthesis of bioactive molecules. Its structural features suggest it could interact with various biological targets.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties. The presence of amino and methoxyphenyl groups suggests potential activity as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique structure may impart desirable properties to polymers or other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-6-(benzylsulfanyl)-N3-(2-methoxyphenyl)pyridine-3,5-dicarboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-(methylsulfanyl)pyridine-3,5-dicarboxamide: Similar structure but with a methylsulfanyl group instead of benzylsulfanyl.

    2-Amino-6-(benzylsulfanyl)-N3-(4-methoxyphenyl)pyridine-3,5-dicarboxamide: Similar but with a different position of the methoxy group.

    2-Amino-6-(benzylsulfanyl)-N3-(2-hydroxyphenyl)pyridine-3,5-dicarboxamide: Similar but with a hydroxy group instead of methoxy.

Uniqueness

The uniqueness of 2-Amino-6-(benzylsulfanyl)-N3-(2-methoxyphenyl)pyridine-3,5-dicarboxamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The benzylsulfanyl group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-6-(benzylsulfanyl)-N3-(2-methoxyphenyl)pyridine-3,5-dicarboxamide
Reactant of Route 2
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2-Amino-6-(benzylsulfanyl)-N3-(2-methoxyphenyl)pyridine-3,5-dicarboxamide

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